amine](/img/structure/B13247376.png)
[3-(Dimethylamino)propyl](5-methylhexan-2-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)propylamine: is an organic compound with the molecular formula C12H28N2 It is a tertiary amine, characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a 5-methylhexan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)propylamine typically involves the reaction of 3-(dimethylamino)propylamine with 5-methylhexan-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon , and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C , and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 3-(Dimethylamino)propylamine may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Dimethylamino)propylamine can undergo oxidation reactions, typically in the presence of oxidizing agents like or . These reactions may lead to the formation of corresponding .
Reduction: The compound can be reduced using reducing agents such as or , resulting in the formation of secondary amines.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups. Common reagents for such reactions include and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base like .
Major Products Formed:
- Various substituted amines from substitution reactions.
N-oxides: from oxidation.
Secondary amines: from reduction.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential role in biochemical pathways involving amine groups.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly in the design of amine-based pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals.
- Employed as an intermediate in the manufacture of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propylamine involves its interaction with molecular targets such as enzymes and receptors . The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound may interact with cell membrane receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
- N,N-Dimethylhexylamine
- N,N-Dimethylpropylamine
- N,N-Dimethylbutylamine
Comparison:
- N,N-Dimethylhexylamine has a similar structure but lacks the propyl chain, making it less sterically hindered.
- N,N-Dimethylpropylamine is structurally simpler, with only a propyl chain attached to the dimethylamino group.
- N,N-Dimethylbutylamine has a butyl chain instead of the 5-methylhexan-2-yl group, resulting in different steric and electronic properties.
Uniqueness: 3-(Dimethylamino)propylamine is unique due to its specific combination of a dimethylamino group, a propyl chain, and a 5-methylhexan-2-yl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.
Properties
Molecular Formula |
C12H28N2 |
|---|---|
Molecular Weight |
200.36 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(5-methylhexan-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-11(2)7-8-12(3)13-9-6-10-14(4)5/h11-13H,6-10H2,1-5H3 |
InChI Key |
BRVMVMCXQAVHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13247297.png)
![[1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13247300.png)


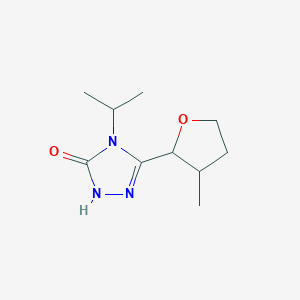
![Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine](/img/structure/B13247338.png)
amine](/img/structure/B13247347.png)
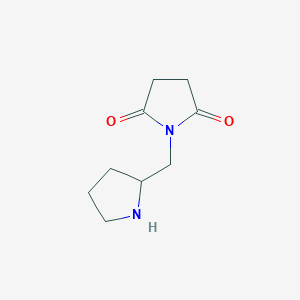
![7-Chlorothieno[2,3-c]pyridine-4-carboxamide](/img/structure/B13247360.png)

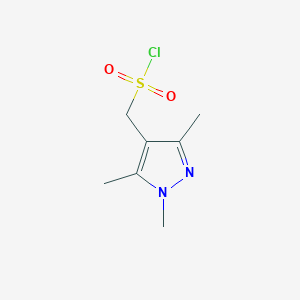
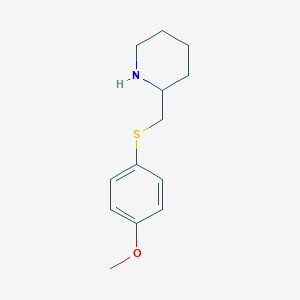
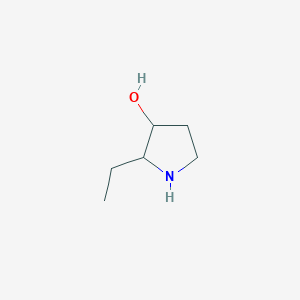
![1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13247390.png)
